molecular formula C23H25N3O3 B2638861 8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-42-7

8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2638861
CAS No.: 1021101-42-7
M. Wt: 391.471
InChI Key: JEBODXOYRUSHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to the delta opioid receptor. This binding is facilitated by the unique spirocyclic structure, which allows for specific interactions with the receptor’s orthosteric site. Upon binding, the compound activates the receptor, leading to downstream signaling events that result in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which provides distinct binding properties and potentially fewer side effects compared to other delta opioid receptor agonists. Its selective binding to the delta opioid receptor over other opioid receptors also makes it a promising candidate for further drug development .

Properties

IUPAC Name

8-(3-methylbenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-17-6-5-9-19(16-17)20(27)25-14-11-23(12-15-25)21(28)26(22(29)24-23)13-10-18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBODXOYRUSHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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